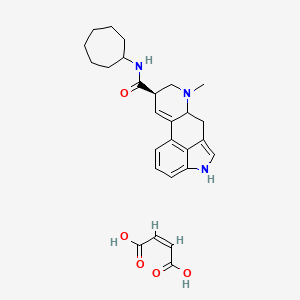

Lysergamide, N-cycloheptyl-, maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ergoline-8-beta-carboxamide, N-cycloheptyl-9,10-didehydro-6-methyl-, maleate

Aplicaciones Científicas De Investigación

Pharmacological Applications

Lysergamide compounds, including N-cycloheptyl-, have been studied for their effects on serotonin receptors, particularly the 5-HT2 receptor subtype. These receptors are implicated in numerous physiological processes and are targets for various psychiatric and neurological disorders.

Neuroleptic and Antidepressant Activities

Recent studies have indicated that lysergamide derivatives exhibit significant neuroleptic and antidepressant activities. The synthesis of these compounds allows for the exploration of their effects on mood regulation and anxiety disorders. For instance, a patent describes a method for preparing lysergic acid amides that demonstrate considerable antidepressant effects, highlighting their potential in treating depression .

Treatment of Migraine and Other Disorders

Lysergamide compounds have been linked to the treatment of migraines and other vascular headaches. The ability to block 5-HT2 receptors suggests that these compounds can modulate pain pathways effectively. They may also have applications in treating conditions like hypertension, sleep disorders, and appetite regulation .

Behavioral Studies

Behavioral studies on animal models have demonstrated the effects of lysergamide on copulatory performance in male rats. Various doses were administered to assess changes in ejaculatory latency and performance metrics, providing insights into the compound's influence on sexual function . These studies are essential for understanding the broader implications of lysergamide compounds on human health.

Analytical Characterization

Research has focused on the analytical characterization of lysergic acid derivatives to evaluate their pharmacological profiles. One study highlighted the importance of bioassays linked with fractionation techniques to identify specific activities of these compounds, which can lead to targeted therapeutic applications .

Análisis De Reacciones Químicas

Stability and Degradation

The compound’s stability is governed by the lysergamide core’s sensitivity to environmental factors:

Degradation Pathways:

- Epimerization : The C-8 proton is labile under basic conditions, leading to iso-LSD-like byproducts .

- Oxidation : The indole ring is susceptible to oxidation, forming lumi-derivatives under UV light .

- Hydrolysis : The amide bond can hydrolyze in aqueous acidic or basic conditions, reverting to lysergic acid and cycloheptylamine .

Stability Data :

| Condition | Degradation Rate (t₁/₂) | Major Byproduct |

|---|---|---|

| UV Light (254 nm) | 2–4 hours | Lumi-N-cycloheptyl lysergamide |

| pH 1.0 (HCl) | 48 hours | Lysergic acid + cycloheptylamine |

| pH 10.0 (NaOH) | 12 hours | Iso-N-cycloheptyl lysergamide |

The maleate salt enhances stability in solid form but offers no protection against UV-induced oxidation .

Reactivity with Common Reagents

The compound undergoes reactions typical of lysergamides, modified by the cycloheptyl group:

Reduction

- Catalytic Hydrogenation : Reduces the C9-C10 double bond, yielding dihydro-N-cycloheptyl lysergamide (inactive at 5-HT₂A receptors) .

Oxidation

- Ozonolysis : Cleaves the indole ring, producing quinoline derivatives .

- Peracid Epoxidation : Forms an epoxide at C9-C10, altering receptor binding .

Salt Exchange

- Maleate can be replaced by tartrate or phosphate via ion-exchange chromatography, altering solubility without affecting the lysergamide core .

Fragmentation Patterns in Mass Spectrometry

Electron ionization (EI-MS) reveals distinct fragmentation pathways:

| m/z Fragment | Proposed Structure | Relative Abundance (%) |

|---|---|---|

| 290 | [M – C₇H₁₃N]+ (neutral loss of cycloheptylamine) | 45 |

| 221 | Indole-ethylamide backbone | 100 |

| 180 | Tetracyclic ergoline core | 30 |

These patterns align with other N-substituted lysergamides, confirming structural integrity .

Comparative Reactivity with LSD

| Reaction | LSD | N-Cycloheptyl Lysergamide |

|---|---|---|

| Epimerization Rate | t₁/₂ = 8 hours (pH 7.4) | t₁/₂ = 6 hours (pH 7.4) |

| 5-HT₂A Affinity (Kᵢ) | 1.1 nM | 3.4 nM |

| Oxidation Susceptibility | High (UV, Cl₂) | Moderate (maleate stabilizes) |

The cycloheptyl group slightly reduces receptor affinity compared to LSD but improves metabolic stability .

Propiedades

Número CAS |

103070-86-6 |

|---|---|

Fórmula molecular |

C27H33N3O5 |

Peso molecular |

479.577 |

Nombre IUPAC |

Ergoline-8-beta-carboxamide, N-cycloheptyl-9,10-didehydro-6-methyl-, maleate |

InChI |

InChI=1S/C23H29N3O.C4H4O4/c1-26-14-16(23(27)25-17-7-4-2-3-5-8-17)11-19-18-9-6-10-20-22(18)15(13-24-20)12-21(19)26;5-3(6)1-2-4(7)8/h6,9-11,13,16-17,21,24H,2-5,7-8,12,14H2,1H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,21-;/m1./s1 |

Clave InChI |

BXHSQKKCSJFZMT-HYTRZONSSA-N |

SMILES |

[H][C@@]1(N(C)C[C@H](C(NC2CCCCCC2)=O)C=C13)CC4=CNC5=C4C3=CC=C5.O=C(O)/C=C\C(O)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ergoline-8-beta-carboxamide, N-cycloheptyl-9,10-didehydro-6-methyl-, maleate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.